molecular formula C9H16O4 B157086 Dipropylmalonic acid CAS No. 1636-27-7

Dipropylmalonic acid

Cat. No.: B157086
CAS No.: 1636-27-7
M. Wt: 188.22 g/mol
InChI Key: DIRSQLKNZQKDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipropylmalonic acid, also known as 2,2-Dipropylmalonic acid, is an intermediate of an anti-epileptic drug . Its molecular formula is C9H16O4 .


Synthesis Analysis

This compound is synthesized by the hydrolysis of diethyl dipropyl malonate with a potassium hydroxide solution in ethanol, which is refluxed for 4 hours .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C9H16O4/c1-3-5-9(6-4-2,7(10)11)8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13) . The Canonical SMILES representation is CCCC(CCC)(C(=O)O)C(=O)O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 188.22 g/mol . It has a density of 1.131±0.06 g/cm3 (Predicted) , a melting point of 154-156°C , and a boiling point of 345.8±25.0 °C (Predicted) . The flash point is 177.1°C , and the refractive index is 1.474 .

Scientific Research Applications

Pharmacological Effects and Mechanisms of Action

  • Incretin-Based Therapies for Diabetes Management : Research on incretin peptides like GIP (gastric inhibitory polypeptide) and GLP-1 (glucagon-like peptide-1) and their role in diabetes management sheds light on the therapeutic potential of related compounds. These peptides regulate insulin secretion in a glucose-dependent manner and have led to the development of DPP-4 inhibitors for type 2 diabetes treatment, indicating a potential area of application for compounds like dipropylmalonic acid in drug development (Drucker, 2003).

  • Radiation Synthesis of Hydrogels for Biomedical Applications : The study of radiation synthesis and characterization of hydrogels containing carboxylic acid moieties, such as this compound, highlights their utility in biomedical applications like drug delivery and tissue engineering. These hydrogels show responsive behaviors to different stimuli, making them suitable for controlled drug release and separation of biomolecules (Güven et al., 1999).

  • Neuroprotective and Cognitive Effects : Research into phosphorylacetohydrazides, a class of compounds related to carboxylic acids, demonstrates neuroprotective properties and the ability to improve learning and memory. This suggests a potential research avenue for this compound in the development of treatments for neurological conditions and cognitive enhancement (Semina et al., 2016).

Safety and Hazards

When handling Dipropylmalonic acid, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

Dipropylmalonic acid plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various pharmaceutical compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecules. For instance, this compound is involved in reactions catalyzed by malonyl-CoA synthetase, where it acts as a substrate, leading to the formation of malonyl-CoA derivatives. These derivatives are crucial for fatty acid biosynthesis and elongation processes. Additionally, this compound can interact with proteins involved in metabolic pathways, influencing their activity and stability .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in lipid metabolism, leading to changes in the levels of key metabolic enzymes. This compound also impacts cell signaling pathways such as the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in maintaining cellular energy homeostasis. By modulating these pathways, this compound can alter cellular responses to metabolic stress and nutrient availability .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules, including enzymes and proteins. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For instance, it can inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis, by competing with its natural substrate. This inhibition leads to a decrease in fatty acid synthesis, affecting overall lipid metabolism. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. For example, prolonged exposure to this compound can lead to persistent changes in gene expression and metabolic activity, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity and improve cellular function without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are often dose-dependent and can be observed as threshold effects in animal studies. It is crucial to determine the optimal dosage range for this compound to maximize its therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, including fatty acid biosynthesis and degradation. It interacts with enzymes such as malonyl-CoA synthetase and acetyl-CoA carboxylase, influencing the formation and utilization of malonyl-CoA derivatives. These interactions affect metabolic flux and the levels of key metabolites, such as acetyl-CoA and malonyl-CoA, which are essential for energy production and lipid metabolism. By modulating these pathways, this compound can impact overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion, depending on its concentration and the cellular environment. Once inside the cell, this compound can interact with binding proteins that facilitate its localization to specific cellular compartments. These interactions can influence the accumulation and activity of this compound, affecting its overall efficacy and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. Additionally, this compound can be targeted to the endoplasmic reticulum, affecting lipid synthesis and protein folding processes. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action .

Properties

IUPAC Name

2,2-dipropylpropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-3-5-9(6-4-2,7(10)11)8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRSQLKNZQKDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167624
Record name Dipropylmalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1636-27-7
Record name Dipropylmalonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1636-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipropylmalonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001636277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipropylmalonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62680
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dipropylmalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipropylmalonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.150
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dipropylmalonic acid
Reactant of Route 2
Reactant of Route 2
Dipropylmalonic acid
Reactant of Route 3
Dipropylmalonic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dipropylmalonic acid
Reactant of Route 5
Reactant of Route 5
Dipropylmalonic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dipropylmalonic acid
Customer
Q & A

Q1: What is the molecular structure of dipropylmalonic acid and how does it influence its intermolecular interactions?

A1: this compound (C₉H₁₆O₄) exhibits a trans-planar configuration of its propyl chains [, ]. This structural feature contributes to the molecule's approximate pseudo-twofold rotation axis within its crystal structure. Furthermore, this compound molecules engage in strong O-H···O hydrogen bonding, leading to the formation of an R²(8) ring structure [, ].

Q2: Can you describe an efficient method for synthesizing this compound diester?

A2: A recently developed method utilizes alkali as a catalyst in an organic solvent to facilitate the reaction between diester malonate and 1-halogenated n-propane []. This method eliminates the need for phase-transfer catalysts, resulting in a faster reaction and simplified post-processing. The synthesized this compound diester is then suitable for direct use in subsequent reactions, particularly for synthesizing pharmaceutical intermediates [].

Q3: What is a notable chemical reaction involving this compound and what is its significance?

A3: this compound undergoes a decarboxylation reaction at elevated temperatures (170-180°C) to yield 2-valproic acid []. This reaction is particularly important because 2-valproic acid is a significant pharmaceutical compound. The described method produces high-purity 2-valproic acid with minimal impurities, offering a simple and effective approach for its synthesis [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.